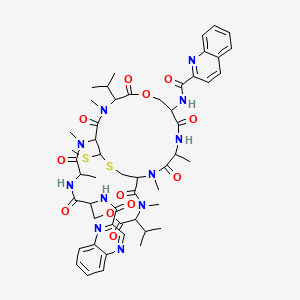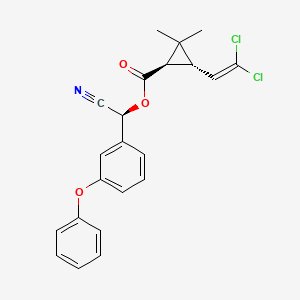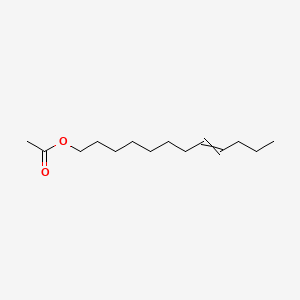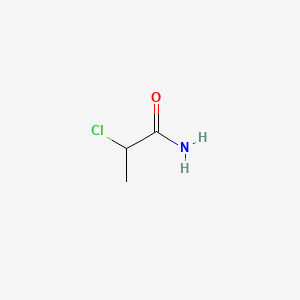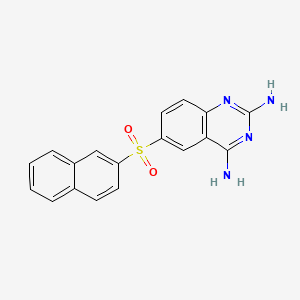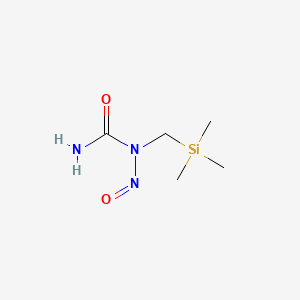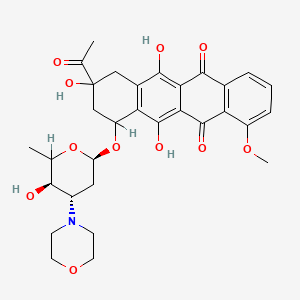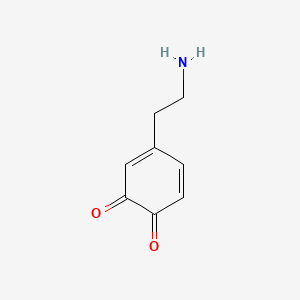
多巴胺醌
描述
Synthesis Analysis
Dopamine quinone formation involves the oxidation of dopamine, which can occur enzymatically or non-enzymatically in the presence of metal ions or other oxidizing agents. For example, the interaction between dopamine and linoleic acid hydroperoxide in the presence of ferrous ions results in the formation of dopamine quinone alongside other oxidation products, indicating a complex mechanism that does not solely rely on hydroxyl radical formation but involves direct interaction with metal-chelated dopamine (Pezzella et al., 1997).
Molecular Structure Analysis
The molecular structure of dopamine quinone allows for its reactivity towards nucleophiles, including proteins and DNA. This reactivity is attributed to its quinone structure, which can undergo further modifications, such as cyclization or conjugation with cellular nucleophiles, leading to toxic species contributing to neuronal damage and degeneration (Bisaglia, Mammi, & Bubacco, 2007).
Chemical Reactions and Properties
Dopamine quinone can react with various cellular components, including nucleophilic amino acids in proteins, to form adducts that may impair protein function or contribute to the formation of toxic aggregates. For instance, the reaction of dopamine quinone with cysteine residues can lead to modifications detrimental to neuronal health and function, highlighting its potential role in neurodegenerative diseases (Zhang & Dryhurst, 1995).
科学研究应用
1. 神经系统疾病和多巴胺醌
- 多巴胺代谢和神经系统疾病: 多巴胺醌被认为与帕金森病等神经系统疾病的病理生理学有关。多巴胺代谢紊乱可能导致 o-醌的积累,这些物质具有神经毒性并在神经黑色素合成中起到前体作用。这对监测导致疾病发展的变化至关重要 (González-Sepúlveda et al., 2020)。
- 对神经毒性的保护作用: 研究表明金属硫蛋白可以保护免受多巴胺醌诱导的神经毒性。这突显了可以减轻多巴胺醌在神经系统疾病中有害影响的保护机制 (Miyazaki et al., 2007)。
2. 与蛋白质和物质的相互作用
- 多巴胺醌和蛋白质相互作用: 多巴胺醌的形成可能导致与蛋白质中的半胱氨酸残基相互作用,形成醌蛋白。这种相互作用对于理解帕金森病等疾病中的分子途径至关重要 (Miyazaki & Asanuma, 2009)。
- 对多巴胺能神经元的影响: 研究表明多巴胺醌对多巴胺能神经元的影响,特别是在帕金森病的背景下。这包括与与疾病发病机制相关的关键分子的相互作用 (Asanuma et al., 2008)。
3. 检测和测量技术
- 用于检测的吸附特性: 研究了多巴胺衍生物如多巴胺 o-醌在碳纳米管上的吸附特性。这项研究对于开发检测多巴胺及其衍生物的方法至关重要,这在帕金森病等疾病中非常重要 (Kim & Kim, 2020)。
- 用于测量的电化学研究: 已经探索了电化学方法用于检测多巴胺醌,考虑到其作为神经递质的重要性以及在各种疾病中的作用。这包括研究多巴胺在铂单晶电极表面上的反应性 (Chumillas et al., 2013)。
安全和危害
Dopamine (DA) and its metabolites containing two hydroxyl residues exert cytotoxicity in dopaminergic neuronal cells, primarily due to the generation of highly reactive DA and DOPA quinones . Quinone formation is closely linked to other representative hypotheses such as mitochondrial dysfunction, inflammation, oxidative stress, and dysfunction of the ubiquitin-proteasome system, in the pathogenesis of neurodegenerative diseases such as Parkinson’s disease and methamphetamine-induced neurotoxicity .
未来方向
Polydopamine and polydopamine-derived nanoparticles are found with excessive adhesiveness, redox activity, photothermal conversion capacity, paramagnetism, and conductivity other than excellent biocompatibility, and hydrophilicity . In the future, advances about polydopamine nanoparticles in tissue engineering applications are expected, including the repair of bone, cartilage, skin, heart, and nerve, to provide strategies for future biomaterial design .
属性
IUPAC Name |
4-(2-aminoethyl)cyclohexa-3,5-diene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5H,3-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPXZWUZIOASKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C(=O)C=C1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20198716 | |
| Record name | Dopamine quinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20198716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dopamine quinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012219 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Dopamine quinone | |
CAS RN |
50673-96-6 | |
| Record name | Dopamine quinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50673-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dopamine quinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050673966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dopamine quinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20198716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dopamine quinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CF3WT5K23D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dopamine quinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012219 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



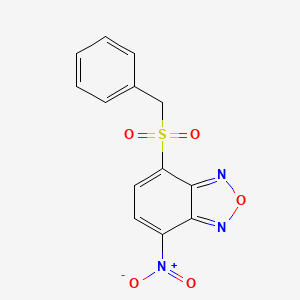
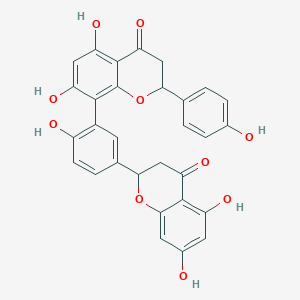
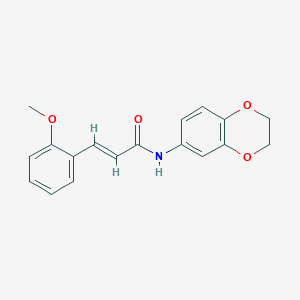
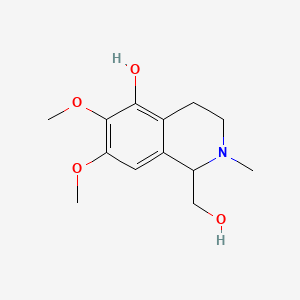
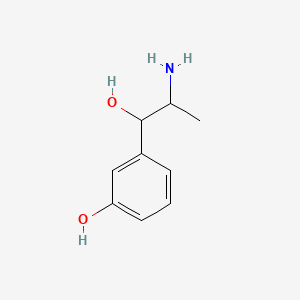
![3-[4-Hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-enal](/img/structure/B1208394.png)
